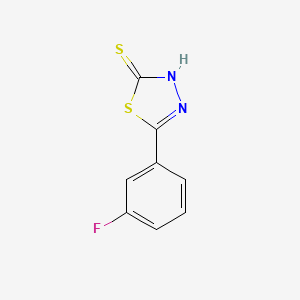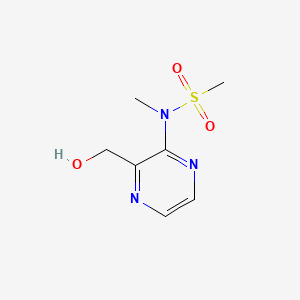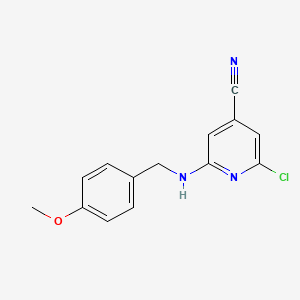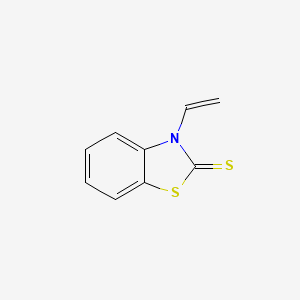
3-Ethenyl-2(3H)-benzothiazolethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2(3H)-benzothiazolethione is an organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2(3H)-benzothiazolethione typically involves the reaction of 2-mercaptobenzothiazole with acetylene or its derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, to facilitate the formation of the ethenyl group. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and efficient use of resources. The reaction parameters are carefully controlled to minimize by-products and maximize the yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2(3H)-benzothiazolethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group, altering the compound’s reactivity and properties.
Substitution: The ethenyl group can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetic acid or dichloromethane.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents such as halogens, alkyl halides, or organometallic compounds are used under conditions that favor the desired substitution reaction.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazole derivatives, depending on the nature of the substituent and reaction conditions.
Scientific Research Applications
3-Ethenyl-2(3H)-benzothiazolethione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2(3H)-benzothiazolethione involves its interaction with specific molecular targets and pathways. The compound’s thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the ethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Mercaptobenzothiazole: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
3-Methyl-2(3H)-benzothiazolethione: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior and applications.
2-Aminobenzothiazole:
Uniqueness
3-Ethenyl-2(3H)-benzothiazolethione is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
52534-91-5 |
|---|---|
Molecular Formula |
C9H7NS2 |
Molecular Weight |
193.3 g/mol |
IUPAC Name |
3-ethenyl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C9H7NS2/c1-2-10-7-5-3-4-6-8(7)12-9(10)11/h2-6H,1H2 |
InChI Key |
YXNVPXOAKRGGCV-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C2=CC=CC=C2SC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(2,6-Dimethylphenyl)-2-(methyloxy)-4-[(4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B13939818.png)
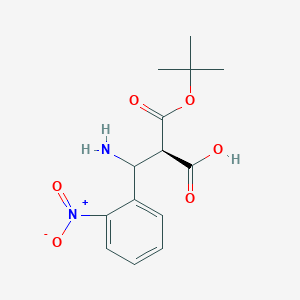
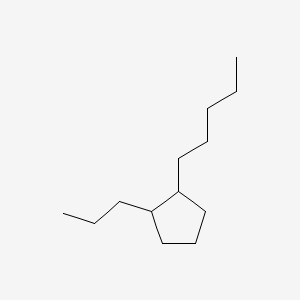


![5-Methoxypyrido[2,3-d]pyridazine](/img/structure/B13939861.png)
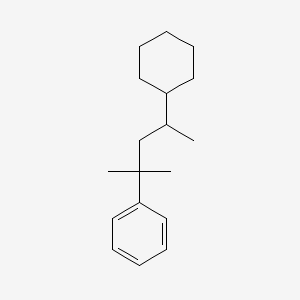
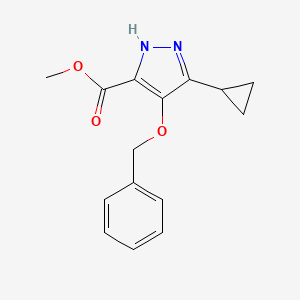
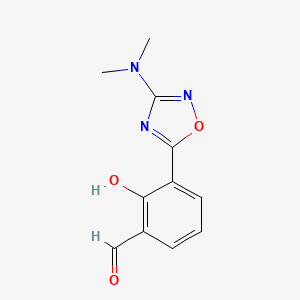
![9,10-Anthracenedione, 2-acetyl-1-amino-4-[[4-[(1-methylethyl)amino]-6-phenyl-1,3,5-triazin-2-yl]amino]-](/img/structure/B13939885.png)
![4-[2-Chloro-6-(3-nitrophenyl)pyrimidin-4-yl]morpholine](/img/structure/B13939887.png)
